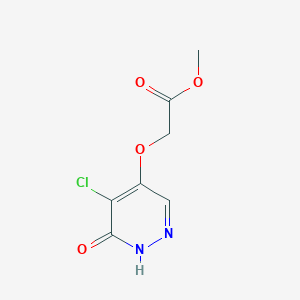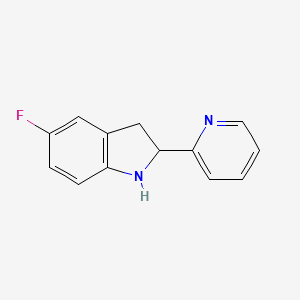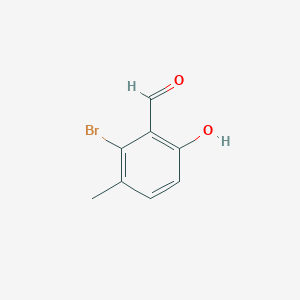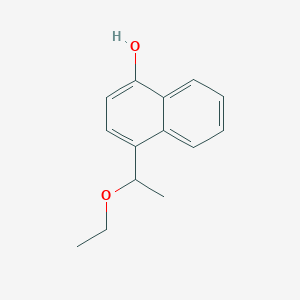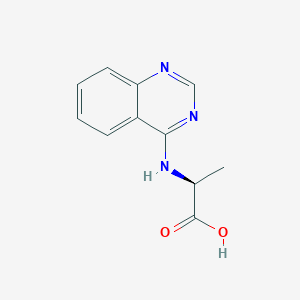
2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a naphthalene ring system with an ethyl group at the second position, a hydroxymethyl group at the third position, and two carbonyl groups at the first and fourth positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione typically involves the functionalization of naphthoquinone derivatives. One common method is the Friedel-Crafts acylation of naphthoquinone with ethyl groups, followed by hydroxymethylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogens and Lewis acids.
Major Products
Oxidation: Formation of 2-Ethyl-3-(carboxymethyl)naphthalene-1,4-dione.
Reduction: Formation of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-diol.
Substitution: Various substituted naphthoquinone derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-(hydroxymethyl)naphthalene-1,4-dione
- 2-Ethyl-3-(methoxymethyl)naphthalene-1,4-dione
- 2-Ethyl-3-(hydroxymethyl)anthraquinone
Uniqueness
2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
143887-45-0 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
2-ethyl-3-(hydroxymethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O3/c1-2-8-11(7-14)13(16)10-6-4-3-5-9(10)12(8)15/h3-6,14H,2,7H2,1H3 |
Clé InChI |
GWVGZQOCFVACEA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


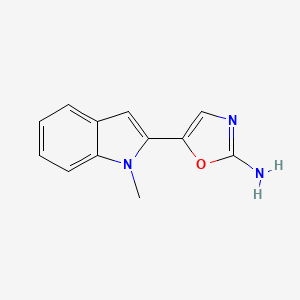
![5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11889101.png)

![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)
![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)

![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)
